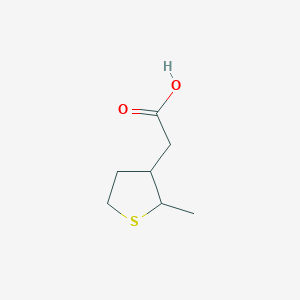

2-(2-Methylthiolan-3-yl)acetic acid

Description

Properties

Molecular Formula |

C7H12O2S |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

2-(2-methylthiolan-3-yl)acetic acid |

InChI |

InChI=1S/C7H12O2S/c1-5-6(2-3-10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

InChI Key |

BHUNAGSAAWYKQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach from Precursor Sulfur-Containing Intermediates

A common strategy involves preparing a suitable precursor bearing the sulfur atom and the acetic acid side chain, followed by cyclization to form the thiolane ring.

- Starting Materials: Typically, haloalkyl precursors or unsaturated sulfur compounds (e.g., 3-mercapto-1-propanol derivatives) are used.

- Cyclization Reaction: Intramolecular nucleophilic substitution or ring-closing reactions under basic or acidic conditions can yield the thiolane ring.

- Functional Group Introduction: The acetic acid moiety is introduced either before or after ring closure via alkylation or oxidation steps.

This approach is supported by analogous syntheses of thiolane derivatives and related sulfur heterocycles described in sulfur compound literature, although direct detailed protocols for this exact compound are sparse in open literature.

Direct Synthesis via Substituted Thiolane Ring Formation

- The thiolane ring can be constructed by sulfur insertion into a suitable carbon framework or by ring closure of a dithiol intermediate.

- Methyl substitution at the 2-position can be introduced by using methylated precursors or via selective alkylation.

- The acetic acid substituent at the 3-position can be installed by carboxylation reactions or by using glyoxylic acid derivatives.

Use of Glyoxylic Acid Derivatives and Thiolane Precursors

- Glyoxylic acid or its derivatives can react with sulfur-containing heterocycles or their precursors to form acetic acid-substituted thiolane rings.

- Acid-catalyzed condensation in the presence of organic acids (e.g., acetic acid) can facilitate ring closure and substitution.

- This method aligns with the preparation of related heterocyclic acetic acids, as seen in analogous syntheses of substituted furoacetic acids and thiophene derivatives.

Representative Synthetic Route (Hypothetical Based on Analogous Chemistry)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of 2-methylthiolane precursor | Starting from 3-bromopropanol and methylthiol under nucleophilic substitution conditions | Formation of 2-methylthiolane ring intermediate |

| 2 | Alkylation with haloacetic acid derivative | Reaction with chloroacetic acid or ester under basic conditions | Introduction of acetic acid side chain at 3-position |

| 3 | Hydrolysis/acidification | Aqueous acidic work-up (e.g., HCl) | Conversion of ester to acetic acid functionality |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure this compound |

Analytical and Characterization Data

- Molecular formula: C7H12O2S

- Molecular weight: 160.23 g/mol

- Structural confirmation typically performed by NMR (proton and carbon), mass spectrometry, and IR spectroscopy.

- Purity and identity confirmed by chromatographic methods such as HPLC or LC-MS.

Summary of Literature and Patent Insights

- No direct, detailed experimental procedures for this compound were found in patents or standard chemical databases.

- Related sulfur heterocyclic acetic acids are synthesized via condensation of sulfur heterocycles with glyoxylic acid or via ring closure of haloalkyl sulfur precursors.

- Sustainable and efficient synthetic methods for related heterocyclic acetic acids have been developed, including metal-free and continuous flow processes, which could be adapted to this compound.

- The methyl substitution on the thiolane ring is generally introduced via methylated starting materials or selective alkylation steps.

- Functional group transformations to introduce the acetic acid moiety rely on classical alkylation and hydrolysis reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiolan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or anhydrides are often used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Esters and amides.

Scientific Research Applications

2-(2-Methylthiolan-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(2-Methylthiolan-3-yl)acetic acid and related compounds:

| Compound Name | Key Functional Groups | Molecular Formula | CAS No. | Key Features |

|---|---|---|---|---|

| This compound | Thiolane ring, carboxylic acid | C₇H₁₂O₂S | Not provided | Cyclic thioether, methyl substitution, compact bicyclic structure |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | Indole ring, carboxylic acid | C₁₁H₁₁NO₂ | 52531-20-1 | Aromatic indole core, potential bioactivity (e.g., auxin-like activity) |

| 2-(Tetradecylthio)acetic acid | Linear alkyl thioether, carboxylic acid | C₁₆H₃₂O₂S | 2921-20-2 | Long hydrophobic chain, increased lipophilicity |

| (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids | Disulfide, thiadiazole, carboxylic acid | Variable | Not provided | Disulfide bridge, heterocyclic thiadiazole, redox-sensitive functionality |

| Methyl 2-phenylacetoacetate | Phenyl group, ester, ketone | C₁₁H₁₂O₃ | 16648-44-5 | Esterified carboxylic acid, aromatic ketone, synthetic intermediate |

Structural Insights :

- Thiolane vs. Indole/Aromatic Systems : The thiolane ring in the target compound contrasts with aromatic systems like indole () or phenyl groups (). The saturated sulfur ring reduces π-π stacking interactions but enhances conformational flexibility compared to rigid aromatic cores .

- Thioether vs.

- Linear vs. Cyclic Thioethers : The tetradecylthio derivative () exhibits higher lipophilicity due to its linear alkyl chain, whereas the thiolane’s cyclic structure may enhance metabolic stability .

Physicochemical Properties

- Solubility : The thiolane ring’s polarity may confer intermediate solubility between hydrophilic sodium acetate () and highly lipophilic tetradecylthio analogs .

- Acidity: The carboxylic acid group (pKa ~2.5–3.5) is less acidic than sulfonic acids but more acidic than phenolic groups in indole derivatives () .

Biological Activity

2-(2-Methylthiolan-3-yl)acetic acid is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Overview of this compound

Chemical Properties:

- Molecular Formula: C6H12O2S

- Molecular Weight: 148.22 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown its effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| C. albicans | 20 | 15 |

These results demonstrate the compound's potential as a natural antimicrobial agent, which could be beneficial in pharmaceutical formulations aimed at combating resistant microbial strains .

Analgesic and Anti-inflammatory Effects

Research conducted on the analgesic and anti-inflammatory effects of this compound has shown promising results. In vivo studies utilizing acetic acid-induced writhing tests indicated that this compound significantly reduced pain responses.

| Treatment Group | Writhing Inhibition (%) | Dosage (mg/kg) |

|---|---|---|

| Control | 0 | - |

| Diclofenac Sodium | 76.09 | 20 |

| This compound | 56.52 | 20 |

The anti-inflammatory effects were also notable, with reductions in inflammation observed through formalin-induced licking tests, indicating a potential mechanism involving inhibition of cyclooxygenase enzymes .

The biological activity of this compound appears to involve multiple mechanisms:

- Antimicrobial Action: The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Analgesic and Anti-inflammatory Effects: It likely interacts with pain receptors or inflammatory pathways, such as cyclooxygenase (COX) inhibition.

- Binding Affinity: Molecular docking studies suggest that the compound has a high binding affinity for targets like dihydrofolate reductase (DHFR), which is implicated in antimicrobial activity .

Study on Phytochemical Isolation

A recent study focused on the isolation of bioactive compounds from Colocasia species, where this compound was identified among other phytochemicals. The study utilized NMR for structural elucidation and conducted various bioactivity tests, confirming the compound's analgesic and antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylthiolan-3-yl)acetic acid, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiolane derivatives. For example, reacting methyl 2-aminoacetate with methyl thiolan-3-ylmethylamine under controlled pH and temperature (e.g., 0–5°C, inert atmosphere) minimizes side reactions. Industrial-scale synthesis often employs multi-step protocols with intermediates purified via column chromatography (≥95% purity). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to suppress byproducts like sulfoxides .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the thiolane ring and acetic acid moiety. Key NMR signals include δ ~2.8–3.2 ppm (thiolane CHS) and δ ~170 ppm (carboxylic acid carbon).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL (SHELX suite) resolves molecular geometry. For example, refine disordered sulfur atoms using restraints (DFIX/SADI commands) and validate via R-factor convergence (<5%) .

Q. What safety protocols and handling precautions are essential when working with this compound in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid skin contact due to potential irritation (GHS Category 2).

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the structure of this compound, particularly regarding sulfur atom disorder and hydrogen bonding?

- Methodological Answer : Sulfur atoms in the thiolane ring may exhibit positional disorder due to low electron density contrast. To address this:

- Collect high-resolution data (θ > 25°, Mo-Kα radiation).

- Apply anisotropic displacement parameters (ADPs) and partial occupancy refinement in SHELXL.

- Hydrogen-bonded dimers (e.g., R_2$$^2(8) motifs) can stabilize the lattice; analyze via Mercury or PLATON .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC variability) may arise from assay conditions. Standardize protocols by:

- Using identical buffer systems (e.g., PBS pH 7.4).

- Validating cell line viability (e.g., MTT assays for human epithelial cells).

- Cross-referencing with structurally similar controls (e.g., methyl 2-(thiolan-3-yl)acetate) .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound derivatives in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Pd-mediated asymmetric hydrogenation with (R)-BINAP ligands (≥90% ee).

- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase.

- Crystallization : Recrystallize from ethanol/water to isolate dominant enantiomers .

Q. How does the electronic environment of the thiolane ring influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The sulfur atom’s electron-withdrawing effect increases α-carbon electrophilicity. For SN2 reactions:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Monitor reaction kinetics via -NMR to track nucleophilic displacement (e.g., with benzyl bromide).

- Compare reactivity to non-sulfur analogs (e.g., tetrahydrofuran derivatives) .

Q. What advanced computational methods can predict the interaction between this compound and enzymatic targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.